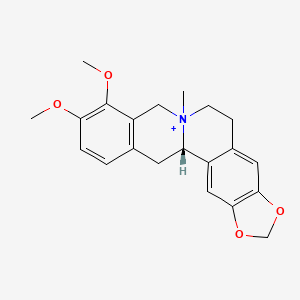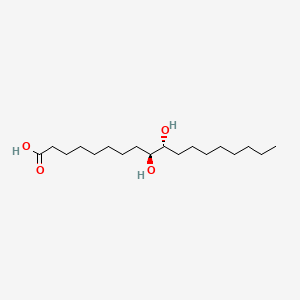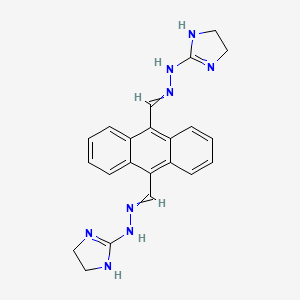
Bisantrene
Vue d'ensemble
Description
Bisantrene is an anthracenyl bishydrazone compound with notable antineoplastic activity. It is structurally related to anthracyclines but is distinguished by its significantly lower cardiotoxicity. This compound intercalates with DNA, disrupting its configuration and leading to DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bisantrene is synthesized through a multi-step process involving the condensation of anthracene derivatives with hydrazine derivatives. The key steps include:
Formation of Anthracene Derivative: The starting material, anthracene, undergoes nitration followed by reduction to form the corresponding amine.
Condensation Reaction: The anthracene amine is then condensed with hydrazine derivatives under controlled temperature and pH conditions to form the bishydrazone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the condensation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Bisantrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form polar metabolites with reduced activity.
Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its hydrazone groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Bisantrene has a wide range of scientific research applications:
Mécanisme D'action
Bisantrene exerts its effects primarily through DNA intercalation, which disrupts the DNA configuration and leads to the following outcomes:
DNA Single-Strand Breaks: Intercalation causes breaks in the DNA strands, inhibiting replication.
DNA-Protein Crosslinking: this compound forms crosslinks between DNA and proteins, further disrupting cellular processes.
Inhibition of DNA Replication: The compound inhibits topoisomerase II, an enzyme crucial for DNA replication.
Comparaison Avec Des Composés Similaires
Bisantrene is compared with other anthracene derivatives and anthracyclines:
Doxorubicin: Similar in chemotherapeutic activity but exhibits higher cardiotoxicity.
Mitoxantrone: Another anthracene derivative with lower cardiotoxicity but different DNA-binding preferences.
Daunorubicin: Shares similar mechanisms of action but has a higher propensity for inducing multi-drug resistance.
Uniqueness
This compound’s uniqueness lies in its combination of potent antineoplastic activity and significantly reduced cardiotoxicity, making it a valuable alternative to traditional anthracyclines .
Propriétés
IUPAC Name |
N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMWLQOCQIOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868470 | |
| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78186-34-2 | |
| Record name | Bisantrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78186-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
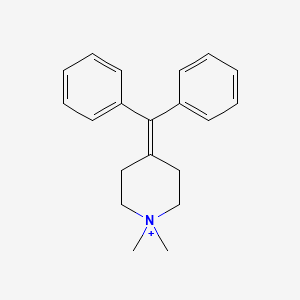
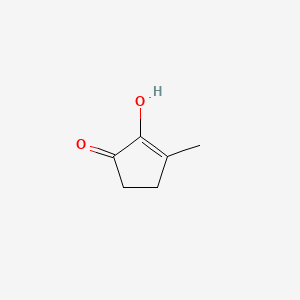
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)

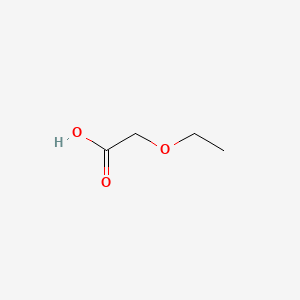
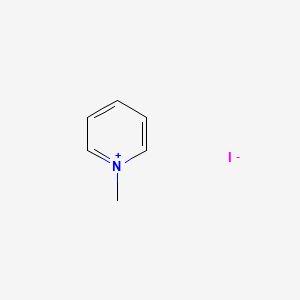
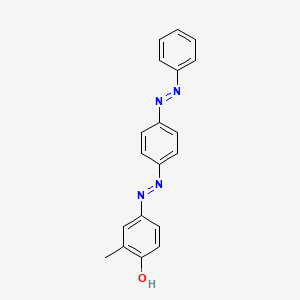
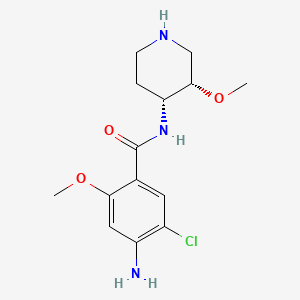
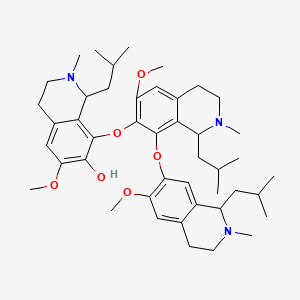
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

